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2'-C-methyladenosine

intracellular pharmacology nucleoside activation triphosphate accumulation

HCV polymerase inhibitor screening often misleads when guided by enzyme IC50 alone-intracellular activation determines cellular potency. 2'-C-Methyladenosine resolves this: its triphosphate accumulates 180-fold higher than 2'-CMG in Huh-7 cells, delivering robust replicon activity (EC50 0.47 µM) without prodrug modification. • 180-fold greater intracellular triphosphate vs. 2'-CMG; 95-fold vs. 2'-CMC • Active across Flaviviridae: HCV (EC50 0.47 µM), TBEV (EC50 7.1 µM), WNV • Mechanism characterized at atomic resolution by solution-state NMR

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
Cat. No. B7951919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-C-methyladenosine
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O
InChIInChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)
InChIKeyPASOFFRBGIVJET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-C-Methyladenosine Profile & In-Class Context


2'-C-Methyladenosine (CAS 15397-12-3) is a synthetic ribonucleoside analog in which a methyl group replaces the hydrogen at the 2' position of the ribose sugar on the adenosine scaffold. It belongs to the 2'-C-methyl nucleoside class, which includes several clinically and preclinically validated antiviral agents [1]. Following intracellular uptake, 2'-CMA undergoes sequential phosphorylation to its active 5'-triphosphate metabolite (2'-CMA-TP), which acts as a non-obligate chain terminator of virally encoded RNA-dependent RNA polymerases (RdRps), most notably the hepatitis C virus (HCV) NS5B polymerase [1]. The compound has been characterized across multiple viral targets including HCV, tick-borne encephalitis virus (TBEV), West Nile virus (WNV), and Leishmania RNA virus 1 (LRV1), making it a versatile tool compound for antiviral discovery programs and polymerase mechanism studies [2].

Why 2'-CMA Cannot Be Substituted


Despite sharing the 2'-C-methyl ribose modification, 2'-C-methyladenosine (2'-CMA) exhibits profoundly different intracellular pharmacology from its in-class analogs 2'-C-methylguanosine (2'-CMG) and 2'-C-methylcytidine (2'-CMC). In Huh-7 hepatoma cells, 2'-CMA accumulates as its active triphosphate to intracellular concentrations approximately 180-fold higher than 2'-CMG and 95-fold higher than 2'-CMC under identical incubation conditions, directly translating into a 7-fold and 5-fold cellular potency advantage, respectively [1]. Conversely, the triphosphate of 2'-CMG is approximately 25-fold more potent against the isolated NS5B enzyme (IC50 0.32 µM vs. 8.0 µM), yet this intrinsic enzymatic advantage is completely reversed at the cellular level because of inferior intracellular activation [1]. Furthermore, 2'-CMA is a substrate for adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP), conferring a metabolic liability not shared by 2'-CMG, which fundamentally dictates whether a prodrug strategy is required for in vivo applications [2]. These divergent profiles mean that selecting a 2'-C-methyl nucleoside based solely on enzyme-level IC50 values or nominal class membership will yield misleading predictions of cellular and in vivo efficacy.

Head-to-Head Evidence: 2'-CMA vs. Closest Analogs


Intracellular Triphosphate Accumulation vs. 2'-CMG

In a direct head-to-head comparison under identical experimental conditions (2 µM nucleoside, 23 h incubation in Huh-7 cells), 2'-CMA accumulated to an intracellular triphosphate concentration of 620 ± 20 µM, compared to only 3.4 ± 0.33 µM for 2'-C-methylguanosine (2'-CMG) and 6.5 ± 2.5 µM for 2'-C-methylcytidine (2'-CMC) [1]. This represents an approximately 182-fold and 95-fold accumulation advantage for 2'-CMA over 2'-CMG and 2'-CMC, respectively. The remarkably efficient intracellular phosphorylation of 2'-CMA is the singular factor explaining why it achieves superior cellular antiviral potency despite its triphosphate being intrinsically less potent at the isolated enzyme level than 2'-CMG-TP [1].

intracellular pharmacology nucleoside activation triphosphate accumulation HCV replicon

Anti-HCV Cellular Potency vs. NS5B Inhibition

In the HCV subgenomic replicon assay performed in Huh-7 cells, 2'-CMA demonstrated an EC50 of 0.47 ± 0.04 µM, compared to 3.3 ± 0.9 µM for 2'-CMG and 2.3 ± 0.1 µM for 2'-CMC [1]. This 7.0-fold and 4.9-fold cellular potency advantage for 2'-CMA is particularly notable because the corresponding triphosphate of 2'-CMG is actually ~25-fold more potent against the isolated NS5B enzyme (IC50 0.32 ± 0.15 µM vs. 8.0 ± 2.3 µM for 2'-CMA-TP) [1]. This inversion of the potency rank order between enzyme and cell-based assays was first noted by Carroll et al. (2003), who demonstrated that significantly higher intracellular concentrations of 2'-CMA-TP than 2'-O-methylcytidine-TP are achieved, consistent with greater replicon potency despite similar NS5B inhibition [2]. The data establish that cellular activation efficiency, not intrinsic enzyme affinity, governs the antiviral efficacy hierarchy among 2'-C-methyl nucleosides.

HCV replicon NS5B polymerase antiviral potency EC50 comparison

Anti-TBEV Activity vs. 7-Deaza-2'-CMA

In a comparative evaluation against tick-borne encephalitis virus (TBEV) in porcine kidney cells, 2'-CMA demonstrated an EC50 of 7.1 ± 1.2 µM, compared to 14.2 ± 1.9 µM for 2'-CMC and 5.1 ± 0.4 µM for 7-deaza-2'-CMA [1]. While 2'-CMA was approximately 2-fold more potent than 2'-CMC, the 7-deaza modification conferred three meaningful advantages over 2'-CMA: (i) no detectable cellular toxicity up to 50 µM (CC50 > 50 µM vs. ~50 µM for 2'-CMC; a direct CC50 for 2'-CMA was not reported in this study), (ii) sustained antiviral effect for >6 days post-treatment vs. gradual diminishment after day 3 for 2'-CMA, and (iii) a computationally modeled binding pose forming a larger cluster near the TBEV polymerase active site [1]. The 7-deaza modification also confers resistance to adenosine deaminase-mediated degradation, addressing a key liability of 2'-CMA [1].

tick-borne encephalitis virus flavivirus antiviral selectivity 7-deaza modification

Adenosine Deaminase Susceptibility vs. 2'-CMG

2'-CMA is a substrate for adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP), resulting in rapid enzymatic deamination and limited oral bioavailability (<5% in rats) [1][2]. This metabolic susceptibility was explicitly compared to 2'-CMG, which demonstrated superior enzymatic stability profiles [1]. The ADA susceptibility of 2'-CMA prompted the development of liver-targeted cyclic 1-aryl-1,3-propanyl prodrugs designed to bypass ADA-mediated degradation via cytochrome P450 3A-mediated oxidative cleavage to the nucleoside monophosphate in hepatocytes [2]. While the 2'-C-methyl modification confers some resistance to ADA compared to unmodified adenosine, the purine base identity (adenine vs. guanine) remains a dominant determinant of metabolic stability within this compound class [1]. This limitation does not prevent 2'-CMA use in cell culture where ADA activity is limited, but it is the critical factor differentiating procurement for in vitro versus in vivo experimental workflows.

adenosine deaminase metabolic stability purine nucleoside phosphorylase prodrug design

Chain Termination via RdRp Active Site Closure

NMR spectroscopic analysis using poliovirus (PV) RdRp as a model system revealed that 2'-C-methyl-AMP (2'-CMA-TP) acts as a non-obligate chain terminator through a mechanism distinct from obligate terminators lacking a 3'-OH [1]. Contrary to a previously proposed model, PV RdRp with an incorporated 2'-C-methyl nucleotide retained the ability to bind the next incoming NTP and did not exhibit disrupted RdRp-RNA interactions or impaired translocation [1]. Instead, incorporation of the 2'-C-methyl nucleotide sterically blocked closure of the RdRp active site upon binding of the next correct NTP, a conformational change required to prepare the active site for catalysis of phosphoryl transfer [1]. This mechanism, elucidated at atomic resolution, is specific to the 2'-C-methyl modification and distinguishes these analogs from other chain terminator classes such as 4'-azido or 3'-deoxy nucleosides [1].

RNA-dependent RNA polymerase chain termination NMR spectroscopy non-obligate terminator

Mitochondrial Transcription Impact vs. 4'-Azidocytidine

In a systematic evaluation of antiviral ribonucleoside effects on host transcription, treatment of Huh-7 cells with 50 µM 2'-CMA resulted in specific inhibition of mitochondrial transcription, with complete inability to produce both ND1 and ND5 mitochondrial transcripts [1]. This contrasted with 50 µM 4'-azidocytidine, which only inhibited ND5 production, and with the observation that GAPDH (nuclear RNA polymerase II transcript) was unaffected by 50 µM 2'-CMA [1]. In vitro, 2'-C-methyl-ATP acted as a non-obligate chain terminator for the human mitochondrial RNA polymerase (POLRMT), unable to be extended to n+2 product, while natural ATP, 7-deaza-ATP, and several other analogs were readily extended [1]. This POLRMT substrate acceptance represents a potential mitochondrial off-target liability that varies among 2'-C-methyl analogs and other nucleoside classes, making it a relevant parameter for compound selection when mitochondrial safety is a concern.

mitochondrial toxicity POLRMT off-target effects safety profiling

Optimal Application Scenarios for 2'-CMA


HCV NS5B Polymerase Inhibitor Screening

2'-CMA is the preferred 2'-C-methyl purine nucleoside for cell-based HCV replicon studies where achieving high intracellular triphosphate concentrations is paramount. With 182-fold greater triphosphate accumulation than 2'-CMG in Huh-7 cells and an EC50 of 0.47 µM, 2'-CMA provides robust cellular antiviral activity without requiring prodrug assistance in vitro [1]. This makes it the appropriate positive control and tool compound for HCV polymerase inhibitor screening cascades where cellular potency, rather than isolated enzyme potency, is the relevant endpoint. Researchers should note that 2'-CMA-TP is 25-fold less potent at the enzyme level than 2'-CMG-TP (IC50 8.0 vs. 0.32 µM), confirming that cellular activation efficiency, not enzyme affinity, drives its superiority in cell-based assays [1].

Flavivirus Polymerase Profiling & Broad-Spectrum Evaluation

The demonstrated activity of 2'-CMA across multiple members of the Flaviviridae family—HCV (EC50 0.47 µM), TBEV (EC50 7.1 µM), and WNV (active in cell culture)—positions it as a useful reference compound for broad-spectrum flavivirus polymerase inhibitor screening [1][2]. For TBEV-specific programs, 2'-CMA (EC50 7.1 µM) should be evaluated alongside 7-deaza-2'-CMA (EC50 5.1 µM), as the 7-deaza analog offers superior selectivity (CC50 > 50 µM) and sustained antiviral effect (>6 days vs. ~3 days for 2'-CMA) [2]. Procurement for flavivirus screening panels should include both compounds to enable direct comparison of potency, durability, and selectivity profiles.

NMR Studies of Chain Termination Mechanism

2'-CMA-TP is uniquely characterized among 2'-C-methyl nucleosides with respect to its chain termination mechanism, which was elucidated at atomic resolution by solution-state NMR using poliovirus RdRp as a model system [1]. The definitive demonstration that 2'-C-methyl incorporation blocks active site closure without preventing NTP binding or translocation provides a structural framework applicable across all 2'-C-methyl ribonucleosides [1]. For laboratories investigating RdRp structure-function relationships, inhibitor mechanism-of-action, or resistance mutation effects, 2'-CMA-TP represents the best-mechanistically-characterized 2'-C-methyl nucleotide triphosphate, with published NMR resonance assignments and ternary complex characterization data available [1].

Mitochondrial Toxicity and Host Polymerase Selectivity

2'-CMA serves as a benchmark compound for evaluating mitochondrial RNA polymerase (POLRMT) engagement by nucleoside analog triphosphates. The quantitative demonstration that 50 µM 2'-CMA completely abolishes both ND1 and ND5 mitochondrial transcripts in Huh-7 cells, while 4'-azidocytidine at the same concentration only affects ND5, provides a reference dataset for comparative mitochondrial safety profiling [1]. Researchers evaluating novel nucleoside analogs for mitochondrial toxicity risk should include 2'-CMA as a characterized comparator, as its POLRMT substrate acceptance and non-obligate chain termination behavior are well documented in both in vitro POLRMT assays and cellular transcript analysis [1].

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